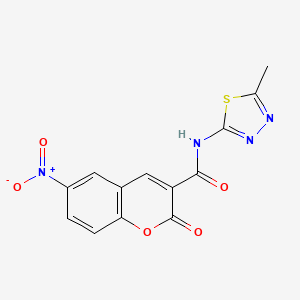![molecular formula C15H13BrN2O2 B6462541 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549027-62-3](/img/structure/B6462541.png)
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that has been widely studied in recent years due to its potential applications in drug discovery and development. Its structure contains a pyridine ring, an azetidine ring, and a bromine-substituted benzoyl group. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects.
Applications De Recherche Scientifique
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurological disorders. In addition, this compound has been investigated for its use as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various cellular targets. In particular, it has been shown to interact with proteins involved in signal transduction pathways, such as G-proteins and tyrosine kinases. It is also believed to interact with DNA and RNA, which may lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been found to have antiviral, antifungal, and antioxidant properties. In addition, it has been found to inhibit the growth of certain types of cancer cells and to reduce the symptoms of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, it is stable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive and has a wide range of biological activities.
However, there are also some limitations to its use in laboratory experiments. For example, it is difficult to determine the exact mechanism of action and its effects may vary depending on the concentration used. In addition, its effects may be dependent on the cell type or organism used.
Orientations Futures
The potential applications of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine are still being explored. Some potential future directions include: investigating its effects on other types of cells or organisms; studying its potential to be used as a drug delivery system; determining its potential to be used in combination with other drugs; and exploring its potential to be used in the treatment of neurological disorders. In addition, further research is needed to better understand its mechanism of action and to identify more effective ways to synthesize and use it in laboratory experiments.
Méthodes De Synthèse
The synthesis of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been reported in several studies. The most commonly used method involves the reaction of 4-chloropyridine and 1-(3-bromobenzoyl)azetidine-3-carboxylic acid in the presence of a base. This reaction proceeds through an intramolecular cyclization mechanism and yields the desired product with good yields.
Propriétés
IUPAC Name |
(3-bromophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESJZMMDZZSLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462462.png)
![N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462465.png)
![N-(3,4-dimethylphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462479.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6462493.png)
![4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6462499.png)
![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)
![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6462527.png)
![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)